molecular formula C7H9BO3 B1320728 (2-Hydroxy-4-methylphenyl)boronic acid CAS No. 259209-25-1

(2-Hydroxy-4-methylphenyl)boronic acid

Cat. No. B1320728
M. Wt: 151.96 g/mol
InChI Key: JHCQENHEMNQVSO-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds known for their unique ability to form reversible covalent bonds with diols and other 1,2- or 1,3-difunctionalized compounds, which makes them highly valuable in various fields of chemistry and biology. The compound "(2-Hydroxy-4-methylphenyl)boronic acid" is a specific type of boronic acid that has garnered interest due to its potential applications in carbohydrate recognition, catalysis, and organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organoboranes or borate intermediates that can be further functionalized to yield the desired boronic acid derivatives. For instance, heterocyclic boronic acids are synthesized through palladium-catalyzed cross-coupling reactions, although they are less common due to synthetic challenges . The synthesis of "(2-Hydroxy-4-methylphenyl)boronic acid" specifically is not detailed in the provided papers, but the general methodologies for synthesizing aryl boronic acids could be applied.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to an organic substituent and two hydroxyl groups. These hydroxyl groups can form intra- and intermolecular hydrogen bonds, as seen in the crystal structure of "(2,4,6-Trimethylphenyl)boronic acid–triphenylphosphine oxide (1/1)" where hydrogen bonds are formed between the boronic acid and triphenylphosphine oxide . Such hydrogen bonding is crucial for the formation of complexes with diols and other polyols.

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions due to their ability to form reversible bonds with diols. They have been shown to catalyze various reactions, such as dehydrative amidation between carboxylic acids and amines , and they can inhibit enzymes like class C beta-lactamases through their interaction with serine residues . Additionally, boronic acids can be used to recognize and bind diols at neutral pH, which is significant for biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the presence of ortho-substituents can affect the solubility and reactivity of the compound. Ortho-hydroxymethyl phenylboronic acid has been found to be more soluble in aqueous solutions and capable of complexing with glycosides under neutral conditions . The introduction of electron-withdrawing groups, such as trifluoromethyl groups, can enhance the catalytic efficiency of boronic acids in organic reactions . The physical form of boronic acids, such as crystallinity and solubility, can also be affected by the presence of different functional groups and their interactions with other molecules .

Scientific Research Applications

Macrocyclic Chemistry

(2-Hydroxy-4-methylphenyl)boronic acid has applications in macrocyclic chemistry. Research includes the synthesis of dimeric boronates from 2-salicylideneaminoethanol and various aryl boronic acids, including 2-methylphenylboronic acid. These compounds have been analyzed for their structural properties, like bond length and angles, offering insights into the design of macrocyclic compounds (Fárfan et al., 1999).

Sugar Binding and Carbohydrate Recognition

A significant application of boronic acids is in carbohydrate-binding. Studies have demonstrated the ability of ortho-hydroxyalkyl arylboronic acids, including variants of (2-Hydroxy-4-methylphenyl)boronic acid, to complex with glycopyranosides under physiological conditions. This property is significant for the design of receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Synthesis of Multifunctional Compounds

This boronic acid is useful in synthesizing multifunctional compounds. For instance, derivatives combining a boronic acid with an aminophosphonic acid group have been studied for their potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Boronic Acid Catalysis

Boronic acids, including (2-Hydroxy-4-methylphenyl)boronic acid, find use as catalysts in various organic reactions. They can form reversible covalent bonds with hydroxy groups, facilitating electrophilic and nucleophilic activation in organic synthesis. This catalytic activity is essential for mild and selective reaction conditions in the synthesis of amides, cycloadditions, and conjugate additions (Hall, 2019).

Inhibition of Beta-Lactamases

Boronic acids, including variants like (2-Hydroxy-4-methylphenyl)boronic acid, have been studied for their inhibitory effects on class C beta-lactamases. These compounds are significant in the development of antimicrobial agents (Beesley et al., 1983).

Development of Holographic Sensors

The boronic acid family has applications in developing holographic sensors. The incorporation of boronic acids into hydrogels has enabled the creation of responsive sensors for substances like L-lactate, which are important in medical diagnostics (Sartain et al., 2008).

Safety And Hazards

“(2-Hydroxy-4-methylphenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-hydroxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCQENHEMNQVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595153
Record name (2-Hydroxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-4-methylphenyl)boronic acid

CAS RN

259209-25-1
Record name B-(2-Hydroxy-4-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259209-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Hydroxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-HYDROXY-4-METHYLPHENYL)BORONIC ACID
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